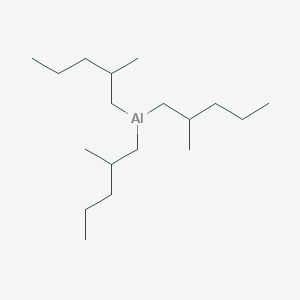
Tris(2-methylpentyl)aluminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris-(2-Methylpentyl)aluminum is an organoaluminum compound with the chemical formula C18H39Al. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and is often used as a catalyst or reagent in organic synthesis.
Vorbereitungsmethoden
Tris-(2-Methylpentyl)aluminum can be synthesized through several methods. One common method involves the reaction of aluminum with 2-methylpentyl chloride in the presence of a suitable solvent. The reaction is typically carried out under an inert atmosphere to prevent oxidation. Industrial production methods often involve large-scale reactions using specialized equipment to ensure purity and yield .
Analyse Chemischer Reaktionen
Tris-(2-Methylpentyl)aluminum undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form aluminum oxides.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It can participate in substitution reactions where the 2-methylpentyl groups are replaced by other groups. Common reagents used in these reactions include oxygen, hydrogen, and halogens.
Wissenschaftliche Forschungsanwendungen
Tris-(2-Methylpentyl)aluminum has several scientific research applications:
Chemistry: It is used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: It is used in the preparation of certain biological compounds.
Medicine: It is being investigated for its potential use in drug delivery systems.
Wirkmechanismus
The mechanism of action of tris-(2-Methylpentyl)aluminum involves its ability to donate and accept electrons, making it a versatile reagent in various chemical reactions. It can form complexes with other molecules, facilitating reactions that would otherwise be difficult to achieve. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Tris-(2-Methylpentyl)aluminum can be compared with other organoaluminum compounds such as tris-(2,4,4-trimethylpentyl)aluminum. While both compounds have similar reactivity, tris-(2-Methylpentyl)aluminum is unique in its specific applications and the types of reactions it can facilitate. Other similar compounds include aluminum triethyl and aluminum triisobutyl.
Eigenschaften
CAS-Nummer |
3711-23-7 |
|---|---|
Molekularformel |
C18H39Al |
Molekulargewicht |
282.5 g/mol |
IUPAC-Name |
tris(2-methylpentyl)alumane |
InChI |
InChI=1S/3C6H13.Al/c3*1-4-5-6(2)3;/h3*6H,2,4-5H2,1,3H3; |
InChI-Schlüssel |
WCWWRDANFBTPCH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)C[Al](CC(C)CCC)CC(C)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


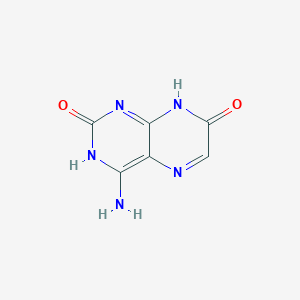

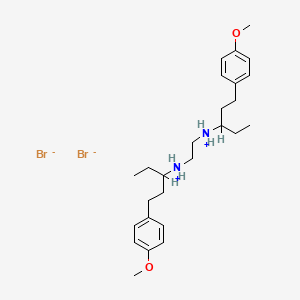
![Butan-2-one O,O'-[(2-methoxyethoxy)methylsilanediyl]dioxime](/img/structure/B13744163.png)


![Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 1,1-dioxide](/img/structure/B13744174.png)
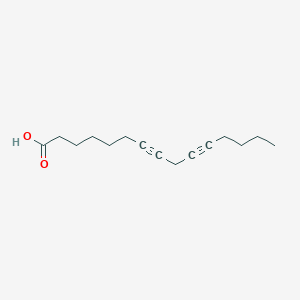
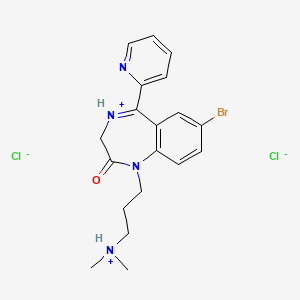
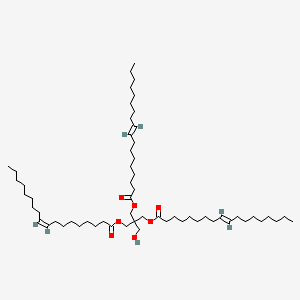

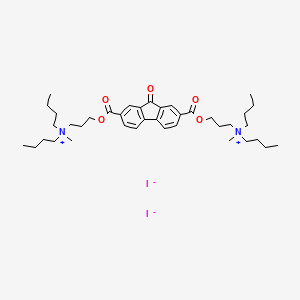
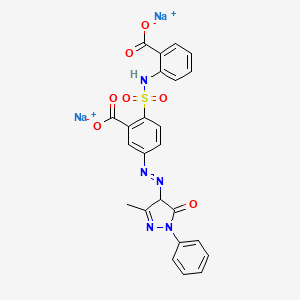
![4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B13744220.png)
